molecular formula C8H9BrClN B12288441 (R)-1-(3-Bromo-5-chlorophenyl)ethan-1-amine

(R)-1-(3-Bromo-5-chlorophenyl)ethan-1-amine

Katalognummer: B12288441
Molekulargewicht: 234.52 g/mol
InChI-Schlüssel: NFCJCVKOQVGOHP-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine: is an organic compound characterized by the presence of a bromine and chlorine atom on a phenyl ring, along with an amine group attached to an ethan-1-amine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine typically involves the following steps:

    Bromination and Chlorination: The phenyl ring is first brominated and chlorinated to introduce the bromine and chlorine atoms at the 3 and 5 positions, respectively.

    Amine Introduction: The ethan-1-amine backbone is then introduced through a nucleophilic substitution reaction, where an amine group replaces a leaving group on the phenyl ring.

Industrial Production Methods: Industrial production of ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine may involve large-scale bromination and chlorination reactions followed by purification steps to ensure the desired enantiomer is obtained. The use of chiral catalysts or resolution techniques may be employed to achieve the ®-configuration.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the bromine or chlorine substituents.

    Substitution: The compound can participate in substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium azide or thiols can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Complex Molecules: ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine serves as a building block in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand the interactions of halogenated amines with biological systems.

Medicine:

    Pharmaceutical Research: It is investigated for potential therapeutic applications, including as a precursor for drug development.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism by which ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms may enhance binding affinity to specific targets, influencing biological pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

    (S)-1-(3-Bromo-5-chlorophenyl)ethan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(3-Bromo-5-chlorophenyl)ethan-1-amine: The racemic mixture containing both ® and (S) enantiomers.

    1-(3-Bromo-5-fluorophenyl)ethan-1-amine: A similar compound with a fluorine atom instead of chlorine.

Uniqueness: ®-1-(3-Bromo-5-chlorophenyl)ethan-1-amine is unique due to its specific ®-configuration, which can result in different biological activities and interactions compared to its (S)-enantiomer or racemic mixture. The presence of both bromine and chlorine atoms also distinguishes it from other halogenated phenylamines.

Eigenschaften

Molekularformel

C8H9BrClN

Molekulargewicht

234.52 g/mol

IUPAC-Name

(1R)-1-(3-bromo-5-chlorophenyl)ethanamine

InChI

InChI=1S/C8H9BrClN/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3/t5-/m1/s1

InChI-Schlüssel

NFCJCVKOQVGOHP-RXMQYKEDSA-N

Isomerische SMILES

C[C@H](C1=CC(=CC(=C1)Br)Cl)N

Kanonische SMILES

CC(C1=CC(=CC(=C1)Br)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.